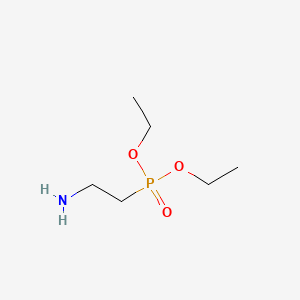

Diethyl (2-aminoethyl)phosphonate

説明

Structure

3D Structure

特性

IUPAC Name |

2-diethoxyphosphorylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAGHBASZWRMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369955 | |

| Record name | Diethyl aminoethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41468-36-4 | |

| Record name | Diethyl aminoethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (2-aminoethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Diethyl (2-aminoethyl)phosphonate

Operational Identity & Application Framework

Executive Summary

Diethyl (2-aminoethyl)phosphonate (CAS: 41468-36-4) represents a critical class of bifunctional organophosphorus linkers . Unlike standard carboxylic acid linkers, this molecule features a phosphonate ester terminus—offering superior hydrolytic stability and high-affinity binding to metal oxides (

This guide addresses the specific requirements for synthesizing, handling, and applying this molecule in drug delivery systems (DDS) and surface engineering . It synthesizes data from industrial protocols and recent surface chemistry research to provide a self-validating workflow for researchers.

Part 1: Physicochemical Profile

Identity & Constants The molecule consists of an ethyl chain separating a nucleophilic primary amine and an electrophilic diethyl phosphonate ester.

| Property | Value | Technical Note |

| CAS Number | 41468-36-4 | Note: Often confused with its oxalate salt (CAS 203192-98-7). |

| Molecular Formula | Bifunctional: Amine (Base) + Phosphonate (Ester). | |

| Molecular Weight | 181.17 g/mol | Low MW facilitates high surface packing density. |

| Boiling Point | 93–95 °C @ 4 Torr | Requires high-vacuum distillation for purification. |

| Density | ~1.05 g/cm³ | Liquid at RT; viscous. |

| Solubility | Polar Solvents | Soluble in |

| pKa (Amine) | ~10.2 | Typical primary aliphatic amine basicity. |

| Stability | Hygroscopic | The amine absorbs |

Part 2: Synthesis & Purification Strategy

The "Reduction Route" Protocol

Direct alkylation of amines with phosphonates often leads to over-alkylation. The most robust "field-proven" synthesis involves the catalytic reduction of Diethyl (cyanomethyl)phosphonate . This method preserves the phosphonate ester while converting the nitrile to a primary amine.

Mechanistic Workflow (Graphviz)

Figure 1: Catalytic hydrogenation workflow preventing secondary amine formation.

Detailed Protocol

Objective: Synthesis of 10g of Diethyl (2-aminoethyl)phosphonate.

-

Reagent Preparation:

-

Precursor: Diethyl (cyanomethyl)phosphonate (CAS 2537-48-6).[1]

-

Catalyst: Raney Nickel (Active slurry). Caution: Pyrophoric.

-

Solvent: Ethanol saturated with Ammonia gas.

-

Critical Insight: The presence of ammonia is non-negotiable. Without it, the intermediate imine reacts with the product amine to form a secondary amine dimer (dimerization), significantly lowering yield.

-

-

Reaction Setup:

-

Load a Parr hydrogenation bottle with 10.0 g of precursor and 100 mL of ammoniacal ethanol.

-

Add ~1.0 g of Raney Nickel (washed with ethanol).

-

Purge with

, then charge with -

Shake at Room Temperature for 6–12 hours. Monitor

uptake.

-

-

Workup (Self-Validating Step):

-

TLC Check: Use Ninhydrin stain. The starting nitrile is Ninhydrin negative; the product amine is deep purple/blue.

-

Filtration: Filter through Celite under an argon blanket (do not let Raney Ni dry out).

-

Concentration: Rotary evaporate the ethanol/ammonia.

-

-

Purification:

-

The residue is a pale yellow oil.

-

Perform Kugelrohr or Vacuum Distillation .

-

Collect fraction boiling at 93–95 °C (4 Torr).

-

Validation: 1H NMR should show a characteristic multiplet for

at

-

Part 3: Applications in Drug Development & Surface Engineering

The "Phosphonate Anchor" Strategy (Surface Modification)

In materials science and implantable drug delivery, carboxylic acids are often used to bind molecules to metal oxides (

The Solution: Phosphonates form

Protocol: Functionalization of TiO2 Nanoparticles

-

Hydrolysis (Optional but Recommended): The diethyl ester is a "masked" anchor. For rapid binding, convert to the acid using Trimethylsilyl bromide (TMSBr) in DCM, followed by methanolysis.

-

Note: The ester can bind directly via surface-catalyzed hydrolysis, but the free acid (2-aminoethylphosphonic acid) binds faster.

-

-

Incubation: Disperse

nanoparticles in an aqueous solution of the phosphonate (pH adjusted to 5–6). -

Curing: Heat at 60°C for 4 hours to drive the condensation of P-OH with Ti-OH.

-

Result: A surface displaying reactive primary amines, ready for conjugation with drugs, antibodies, or PEG.

Peptidomimetics (Transition State Analogues)

In drug design, this molecule acts as a

-

Mechanism: The phosphonate group (

) mimics the tetrahedral intermediate of amide hydrolysis but cannot be cleaved by proteases. -

Utility: Building block for metalloprotease inhibitors.

Functional Logic Diagram (Graphviz)

Figure 2: Dual-pathway utility in Surface Engineering and Medicinal Chemistry.

Part 4: Handling & Safety (E-E-A-T)

-

Corrosivity: The amine moiety makes this compound corrosive to skin and mucous membranes. Wear proper PPE (gloves, goggles).

-

Storage: Store under Nitrogen or Argon at 2–8°C.

-

Why? Amines react with atmospheric

to form carbamates (white crust). Phosphonate esters are generally stable but can hydrolyze slowly if moisture is present.

-

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless reaction is intended), and moisture (long-term).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733596, Diethyl (2-aminoethyl)phosphonate. Retrieved from [Link]

-

Guerrero, G., et al. (2025). Surface Modification of TiO2 Nanoparticles with 2-Aminoethyl Dihydrogen Phosphate.[2] ResearchGate.[2][3][4] Retrieved from [Link]

-

Pertusati, F., et al. (2012). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Antiviral Chemistry & Chemotherapy. Retrieved from [Link]

Sources

Diethyl (2-aminoethyl)phosphonate: Molecular Architecture & Synthetic Utility

The following technical guide details the molecular architecture, synthesis, and applications of Diethyl (2-aminoethyl)phosphonate .

Technical Whitepaper for Drug Development & Materials Science [1][2]

Executive Summary

Diethyl (2-aminoethyl)phosphonate (CAS: 41468-36-4) is a bifunctional organophosphorus scaffold serving as a critical intermediate in the synthesis of phosphonopeptides and surface-active ligands.[1][2] Characterized by a hydrolytically stable P–C bond and a reactive primary amine, it functions as a bioisostere for

Molecular Structure & Physicochemical Profile[1][2][4][5][6][7][8][9]

Structural Architecture

The molecule consists of a tetrahedral phosphorus center bonded to two ethoxy groups, an oxo group, and an ethylamine chain.[2][3] Unlike phosphate esters (P–O–C), the P–C bond (1.80 Å) renders the phosphonate moiety resistant to phosphatase hydrolysis, a property exploited in metabolic stability studies.[3]

| Parameter | Value / Characteristic |

| IUPAC Name | Diethyl (2-aminoethyl)phosphonate |

| Formula | |

| Molecular Weight | 181.17 g/mol |

| Geometry | Tetrahedral at Phosphorus ( |

| P=O[1][2][4][5] Bond Length | ~1.46 Å (Strong dipole, H-bond acceptor) |

| P–C Bond Energy | ~264 kJ/mol (High enzymatic stability) |

Spectroscopic Signature (NMR)

The structure is confirmed by characteristic splitting patterns arising from

-

NMR: Singlet at

-

NMR (CDCl

Synthesis Protocols

Two primary routes exist: the Nitrile Reduction Route (Industrial Standard) and the Gabriel Synthesis (Lab Scale/High Purity).[1][3]

Route A: Arbuzov Reaction & Nitrile Reduction

This route is preferred for scalability.[1][2][3] It proceeds via the intermediate Diethyl cyanomethylphosphonate .[1][2][3]

Step 1: Michaelis-Arbuzov Reaction

[1]-

Reagents: Triethyl phosphite, Chloroacetonitrile.[1][2][3][6]

-

Conditions: 130–150°C, neat or in toluene. Removal of ethyl chloride byproduct drives the equilibrium.[1][2][3]

-

Yield: >85%.

Step 2: Catalytic Hydrogenation

[1]-

Catalyst: Raney Nickel (preferred for nitriles) or Pd/C.[1][2][3]

-

Solvent: Ethanol saturated with Ammonia (prevents secondary amine formation).[1][2][3]

-

Pressure: 50 psi H

.

Visualizing the Synthesis Logic

The following diagram illustrates the transformation logic, highlighting the critical P–C bond formation.

Figure 1: Stepwise synthesis via the cyanomethyl intermediate. The Arbuzov step establishes the phosphorus-carbon framework.[2]

Applications in Drug Development & Materials[2][3]

Peptidomimetics (Transition State Analogues)

The (2-aminoethyl)phosphonate scaffold mimics the tetrahedral transition state of peptide bond hydrolysis.[1][2]

-

Mechanism: When incorporated into peptides, the phosphonate group coordinates with the active site zinc or catalytic residues of metalloproteases, acting as a "suicide inhibitor" or competitive antagonist.[2][3]

-

Usage: The amine group allows standard peptide coupling (using EDC/NHS) to carboxylic acids, integrating the phosphonate warhead into larger drug molecules.[3]

Surface Functionalization (The "Linker" Role)

Researchers utilize this molecule to functionalize inorganic surfaces, particularly Gold Nanoparticles (AuNPs) and Upconverting Nanoparticles (UCNPs) .[1][2][3]

-

Bifunctionality:

Biological Interaction Logic

Figure 2: Functional mapping of the scaffold in biological and material systems.

Experimental Protocol: Deprotection to Free Acid

For applications requiring the free phosphonic acid (e.g., highly polar biological media), the ethyl esters must be cleaved.[3]

Protocol:

-

Dissolution: Dissolve 1.0 eq of Diethyl (2-aminoethyl)phosphonate in 6M HCl (aqueous).

-

Reflux: Heat to reflux (100°C) for 4–6 hours. Note: The P–C bond is stable under these harsh acidic conditions, unlike P–O–C bonds.

-

Workup: Evaporate the solvent in vacuo to obtain the crude hydrochloride salt.

-

Purification: Recrystallize from Ethanol/Water to yield (2-Aminoethyl)phosphonic acid (AEPn) as a white crystalline solid.[1][2][3]

-

Validation:

NMR shift moves from ~32 ppm (ester) to ~18–22 ppm (acid).

References

-

PubChem. (2025).[1][2][3][7][8] Diethyl (2-aminoethyl)phosphonate | C6H16NO3P.[1][2][3][9][8] National Library of Medicine.[1][2][3] Link[1]

-

Organic Syntheses. (2014). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate (Arbuzov Methodology Reference). Org. Synth. 75 , 19. Link

-

ChemicalBook. (2025).[1][2][3] Diethyl cyanomethylphosphonate Properties and Synthesis. Link

-

GuideChem. (2025).[1][2][3] Diethyl (2-aminoethyl)phosphonate Structure and NMR Data. Link

-

Thermo Fisher Scientific. Staudinger Reaction Mechanism (Alternative Synthesis Route). Link

Sources

- 1. Diethyl (2-aminoethyl)phosphonate oxalate | C8H18NO7P | CID 2733595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]

- 5. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR spectrum [chemicalbook.com]

- 6. CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents [patents.google.com]

- 7. (2-Aminoethyl)phosphonic acid | C2H8NO3P | CID 339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diethyl (2-aminoethyl)phosphonate | C6H16NO3P | CID 2733596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Physical Properties of Diethyl (2-aminoethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of Diethyl (2-aminoethyl)phosphonate, a versatile intermediate in organic synthesis. As a molecule of interest in the development of biologically active compounds, a thorough understanding of its physical characteristics is paramount for its effective application in research and drug development. This document moves beyond a simple listing of parameters to provide context and practical insights into the determination and relevance of these properties.

Core Molecular and Physical Characteristics

Diethyl (2-aminoethyl)phosphonate is an organophosphorus compound featuring a primary amine and a diethyl phosphonate functional group. This unique combination of moieties imparts specific chemical reactivity and physical properties that are crucial for its use as a synthetic building block.

Structural and General Properties

The fundamental properties of Diethyl (2-aminoethyl)phosphonate are summarized in the table below. These values are essential for stoichiometric calculations, solution preparation, and predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆NO₃P | [1], [2] |

| Molecular Weight | 181.17 g/mol | [1], [2] |

| Appearance | White to yellow crystals or powder | |

| Purity | ≥98% | [1] |

digraph "Diethyl (2-aminoethyl)phosphonate Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="CH₃", pos="0,0!"]; C2 [label="CH₂", pos="1,0.5!"]; O1 [label="O", pos="2,0!"]; P [label="P", pos="3,0.5!", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; O2 [label="O", pos="3,1.5!"]; O3 [label="O", pos="4,0!"]; C3 [label="CH₂", pos="5,0.5!"]; C4 [label="CH₃", pos="6,0!"]; C5 [label="CH₂", pos="2,-0.5!"]; C6 [label="CH₂", pos="1,-1!"]; N [label="NH₂", pos="0,-1.5!"];

// Double bond for P=O P -> O2 [dir=none, style=double];

// Single bonds C1 -> C2; C2 -> O1; O1 -> P; P -> O3; O3 -> C3; C3 -> C4; P -> C5; C5 -> C6; C6 -> N; }

Figure 1: 2D structure of Diethyl (2-aminoethyl)phosphonate.

Physicochemical Properties

The physicochemical properties detailed below are critical for predicting the compound's behavior in purification processes, its solubility in various solvent systems, and its potential for membrane permeability.

| Property | Value | Source(s) |

| Boiling Point | 93-95 °C at 4 Torr | [2] |

| Melting Point | 135.0°C to 141.0°C (oxalate salt) | |

| Density | 1.0515 g/cm³ | [2] |

| LogP (calculated) | 1.2112 | [1] |

| Topological Polar Surface Area (TPSA) | 61.55 Ų | [1] |

Expert Insight: The provided boiling point is at reduced pressure, which is a common practice for compounds that may decompose at their atmospheric boiling point. The calculated LogP suggests a moderate lipophilicity, indicating potential solubility in a range of organic solvents. The TPSA is a useful predictor of a molecule's ability to cross cell membranes, a key consideration in drug development.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of Diethyl (2-aminoethyl)phosphonate. Below are the expected key features in its NMR and IR spectra. While specific spectra are available on platforms like SpectraBase, this section provides the foundational knowledge for their interpretation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the ethyl groups, including a triplet for the methyl protons and a quartet for the methylene protons, both coupled to each other and the latter also showing coupling to the phosphorus atom. The two methylene groups of the aminoethyl chain will appear as distinct multiplets due to coupling with each other and the phosphorus atom. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in their unique chemical environments. The carbons closer to the electronegative oxygen and phosphorus atoms will appear at a higher chemical shift (downfield).

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For Diethyl (2-aminoethyl)phosphonate, a single resonance is expected in the phosphonate region of the spectrum. The chemical shift is highly sensitive to the electronic environment of the phosphorus atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A medium to weak band (or a pair of bands for the primary amine) in the region of 3300-3500 cm⁻¹.

-

C-H stretch: Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

P=O stretch: A strong, characteristic absorption band in the region of 1200-1260 cm⁻¹.

-

P-O-C stretch: Strong bands in the region of 1000-1100 cm⁻¹.

-

N-H bend: A medium intensity band around 1600 cm⁻¹.

Synthesis and Purification

The synthesis of Diethyl (2-aminoethyl)phosphonate is most commonly achieved through the Kabachnik-Fields reaction or by the reduction of an azidoalkylphosphonate precursor . The Kabachnik-Fields reaction offers a one-pot synthesis from an amine, an aldehyde (or its equivalent), and a dialkyl phosphite.

Figure 2: Synthetic routes to Diethyl (2-aminoethyl)phosphonate.

General Experimental Protocol for Synthesis (Kabachnik-Fields)

The following is a generalized protocol and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of the amine source (e.g., ammonium acetate), the aldehyde source (e.g., paraformaldehyde), and diethyl phosphite in a suitable solvent (e.g., ethanol or toluene).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or NMR spectroscopy.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., dichloromethane) and washed with water or a mild basic solution to remove any unreacted starting materials and byproducts.

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. Final purification is typically achieved by vacuum distillation or column chromatography on silica gel.

Solubility Profile

-

Water: The presence of the primary amine and the polar phosphonate group suggests that it will have some solubility in water, likely enhanced at acidic pH due to the protonation of the amine.

-

Alcohols (e.g., Ethanol, Methanol): Good solubility is expected due to the ability to form hydrogen bonds.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated due to the overall organic nature of the molecule.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): Good solubility is expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected due to the polar functional groups.

Experimental Protocol for Solubility Determination

A general protocol for determining the solubility of Diethyl (2-aminoethyl)phosphonate is as follows:

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) into a vial.

-

Solvent Addition: Add a measured volume of the solvent to be tested (e.g., 1 mL) to the vial.

-

Observation: Stir or sonicate the mixture at a controlled temperature (e.g., 25 °C) and observe for complete dissolution.

-

Incremental Addition: If the compound dissolves, add more of the compound in known increments until saturation is reached (i.e., solid material remains undissolved). If the initial amount does not dissolve, add more solvent in measured increments until complete dissolution is achieved.

-

Quantification: Calculate the solubility in terms of mg/mL or mol/L.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling Diethyl (2-aminoethyl)phosphonate.

-

Safety: The compound is classified as harmful if swallowed, in contact with skin, and if inhaled. It is also reported to cause severe skin burns and eye damage, and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from incompatible materials. It is recommended to store at 4°C and protect from light to ensure its stability.[1]

Conclusion

This technical guide has provided a detailed examination of the key physical properties of Diethyl (2-aminoethyl)phosphonate. By understanding its molecular structure, physicochemical characteristics, spectroscopic signatures, and synthetic routes, researchers and drug development professionals can better utilize this important chemical intermediate in their work. The provided experimental protocols offer a starting point for the in-house determination and verification of these critical parameters, ensuring the quality and consistency of this compound in its various applications.

References

-

PubChem. Diethyl (2-aminoethyl)phosphonate.[Link]

Sources

Technical Guide: Diethyl (2-aminoethyl)phosphonate as a Building Block in Organic Synthesis

Executive Summary

Diethyl (2-aminoethyl)phosphonate (DAE-P), a

Chemical Identity & Significance[1][2]

-

IUPAC Name: Diethyl (2-aminoethyl)phosphonate

-

CAS Number: 3991-61-5 (Free base) / 1089328-92-6 (Hydrochloride)

-

Molecular Formula:

-

Molecular Weight: 181.17 g/mol

Structural Advantages

-

Bifunctionality: Contains a nucleophilic primary amine and an electrophilic (but hydrolytically stable) phosphonate ester.

-

Bioisosterism: The phosphonate group (

) mimics the tetrahedral transition state of ester/amide hydrolysis, making it ideal for inhibitor design. -

Surface Affinity: The phosphonate moiety exhibits high binding constants for metal oxides (TiO

, ZrO

Synthesis of the Building Block

The preparation of DAE-P is most efficiently achieved via the reduction of diethyl (cyanomethyl)phosphonate. This route is preferred over the Gabriel synthesis (using diethyl 2-bromoethylphosphonate) due to higher atom economy and easier purification.

Graphviz Diagram: Synthetic Pathways

The following diagram outlines the primary and alternative synthetic routes to DAE-P.

Caption: Figure 1. Convergent synthetic pathways for Diethyl (2-aminoethyl)phosphonate.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Primary Route)

This protocol describes the reduction of the nitrile group to the primary amine.

Reagents:

-

Diethyl (cyanomethyl)phosphonate (1.0 eq)

-

Raney Nickel (active catalyst slurry) or 10% Pd/C

-

Ethanol (anhydrous)

-

Ammonia (7N in methanol, optional to suppress secondary amine formation)

Step-by-Step Methodology:

-

Preparation: Dissolve diethyl (cyanomethyl)phosphonate (10 mmol) in anhydrous ethanol (30 mL).

-

Catalyst Addition: Caution: Raney Nickel is pyrophoric. Under an argon blanket, carefully add Raney Nickel (~1 g wet slurry) or 10% Pd/C (10 wt%).

-

Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus. Purge with H

three times. Pressurize to 3.5 atm (50 psi). -

Reaction: Agitate at room temperature for 4–6 hours. Monitor by TLC (ninhydrin stain) or

P NMR (shift from ~18 ppm to ~30 ppm). -

Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with ethanol.[1]

-

Purification: Concentrate the filtrate under reduced pressure. The residue is typically a pale yellow oil of sufficient purity (>95%) for subsequent coupling.

Protocol B: Surface Immobilization on Metal Oxides

This protocol utilizes DAE-P to functionalize Titanium Dioxide (TiO

Reagents:

-

DAE-P (free base)

-

Titanium Dioxide substrate (slide or nanoparticles)

-

Toluene or THF (anhydrous)

Step-by-Step Methodology:

-

Activation: Clean TiO

surface with O -

Deposition: Prepare a 1 mM solution of DAE-P in anhydrous toluene. Immerse the substrate in the solution.

-

Incubation: Heat to 60°C for 12–24 hours. The phosphonate ester undergoes surface transesterification/condensation with Ti-OH groups.

-

Annealing: Remove substrate, rinse with toluene, then ethanol. Anneal at 110°C for 1 hour to convert monodentate binding to stable tridentate/bidentate binding.

-

Validation: Confirm amine presence via contact angle measurement (hydrophilicity increase) or XPS (N1s peak appearance).

Applications & Logic

Peptidomimetics and Drug Design

DAE-P is a precursor to phosphonopeptides. By coupling the amine of DAE-P with a carboxylic acid of an amino acid (using standard EDC/NHS or HATU coupling), researchers create analogues where the scissile peptide bond is replaced or flanked by a phosphonate.

-

Mechanism: The phosphonate moiety acts as a "transition state mimic" for tetrahedral intermediates formed during peptide hydrolysis, effectively inhibiting metalloproteases.

Surface Engineering Workflow

The following diagram illustrates the logic of using DAE-P as a bifunctional linker for bioconjugation.

Caption: Figure 2.[2] Workflow for functionalizing metal oxide surfaces using DAE-P.

Quantitative Data: Solubility & Stability

| Solvent | Solubility (25°C) | Stability (24h) | Notes |

| Water | Soluble | Stable | Hydrolysis of esters requires acidic/basic catalysis. |

| Ethanol | High | Stable | Ideal solvent for hydrogenation. |

| DCM | High | Stable | Good for amide coupling reactions. |

| Toluene | Moderate | Stable | Preferred for surface SAM formation (high boiling point). |

Troubleshooting & Optimization

-

Hygroscopicity: The free amine absorbs atmospheric CO

to form carbamates. Store under argon or convert to the HCl salt (CAS 1089328-92-6) for long-term storage. -

Secondary Amine Byproducts: During hydrogenation, the primary amine product can react with the intermediate imine. Solution: Add ammonia or trace acid to the reaction mixture to suppress this side reaction.

-

Ester Hydrolysis: If the free phosphonic acid is required (e.g., for higher binding affinity to bone minerals), hydrolyze the ethyl esters using Bromotrimethylsilane (TMSBr) in DCM followed by methanolysis. Avoid harsh aqueous acids which may affect the amine.

References

-

Preparation of Diethyl (2-aminoethyl)phosphonate via Hydrogenation Source: Organic Syntheses / PrepChem URL:[Link]

-

Phosphonate Reagents and Building Blocks in Synthesis Title: Phosphonate reagents and building blocks in the synthesis of bioactive compounds Source: ResearchGate (M. Mikołajczyk) URL:[Link]

-

Surface Modification of Metal Oxides Title: Surface Modification Using Phosphonic Acids and Esters Source: NIH / PubMed Central URL:[Link]

-

Precursor Synthesis (Cyanomethylphosphonate) Title: Diethyl (cyanomethyl)phosphonate Synthesis Source: Organic Syntheses URL:[Link]

-

Compound Data & Safety Title: Diethyl (2-aminoethyl)phosphonate - PubChem Compound Summary Source: PubChem URL:[Link]

Sources

Technical Guide: Diethyl (2-aminoethyl)phosphonate Reactivity & Applications

Executive Summary

Diethyl (2-aminoethyl)phosphonate (DEAP) is a critical heterobifunctional building block (CAS: 41468-36-4) utilized primarily for its ability to bridge organic and inorganic worlds. Its utility is defined by two orthogonal reactive centers: a nucleophilic primary amine and a hydrolyzable phosphonate ester .

This guide analyzes the specific role of the amino group, not merely as a conjugation handle, but as an intramolecular catalyst that influences the stability of the phosphonate ester. Furthermore, it details the use of DEAP in generating self-assembled monolayers (SAMs) on metal oxides (TiO₂), providing a robust "amine-up" orientation for downstream bioconjugation.

Molecular Architecture & Reactivity Profile

Structural Properties

The molecule consists of a phosphorus center capped with two ethoxy groups, linked via an ethyl chain to a primary amine.

| Property | Value | Notes |

| Formula | C₆H₁₆NO₃P | |

| MW | 181.17 g/mol | |

| pKa (Amine) | ~10.2 - 10.8 | Slightly lower than typical alkyl amines due to the electron-withdrawing phosphonate group ( |

| Bond Length (P-C) | ~1.80 Å | Highly stable; resistant to enzymatic hydrolysis (phosphatases). |

| Hydrolysis | Acid or Base catalyzed | Critical:[1][2][3] The amino group can accelerate hydrolysis at alkaline pH. |

The Role of the Amino Group in Intramolecular Catalysis

While typically viewed as a passive handle for conjugation, the

Mechanism: At pH > 8.5, the unprotonated amine can act as a general base or nucleophile, facilitating the attack of water (or hydroxide) on the phosphorus center. This "neighboring group participation" (NGP) creates a transition state that lowers the activation energy for the cleavage of the ethoxy groups, significantly accelerating hydrolysis compared to non-aminated phosphonates.

-

Implication for Storage: DEAP should be stored as an oxalate or hydrochloride salt, or in anhydrous conditions, to prevent autocatalytic degradation.

-

Implication for Usage: When conjugating to the amine (e.g., with NHS-esters), perform reactions at pH 7.5–8.0 to minimize competitive hydrolysis of the phosphonate ester if the ester form is required for the final product.

Synthesis Pathway: The Cyanomethyl Route

The most robust industrial synthesis involves the reduction of diethyl cyanomethylphosphonate. This route avoids the formation of secondary amines common in alkylation reactions.

Reaction Scheme

DOT Diagram: Synthesis Workflow

Figure 1: Step-wise synthesis from chloromethyl precursors via nitrile reduction.

Application: Surface Functionalization of TiO₂[4][5][6][7]

The primary application of DEAP is the creation of amine-terminated surfaces on metal oxides (Titanium, Aluminum, Zirconium). The phosphonate group binds bidentate or tridentate to the surface Ti⁴⁺ ions, leaving the amino group exposed for capture.

Binding Mechanism

Unlike silanes, phosphonates form stable P-O-M (Metal) bonds that are resistant to hydrolysis in aqueous physiological conditions.

-

Orientation: The ethyl linker ensures the amine is sterically accessible.

-

Density: The small footprint of DEAP allows for high-density monolayer formation.

Experimental Protocol: TiO₂ Functionalization

Objective: Create a reactive amine surface on a Titanium implant or nanoparticle.

Materials:

-

Substrate: TiO₂ (Rutile/Anatase) or Ti foil.

-

Solvent: Anhydrous Toluene (preferred) or Ethanol.

-

Catalyst: Trimethylsilyl bromide (TMSBr) optional for in-situ deprotection.

Step-by-Step Methodology:

-

Surface Activation (Critical):

-

Clean substrate with O₂ plasma (5 min) or Piranha solution (3:1 H₂SO₄:H₂O₂) to maximize surface hydroxyl (-OH) density.

-

Why: Phosphonates require surface -OH groups for condensation.

-

-

Deprotection (Conversion to Acid):

-

Note: While the ester can bind, the free phosphonic acid binds faster and stronger.

-

Method A (Pre-hydrolysis): Reflux DEAP in 6M HCl for 4h, remove solvent in vacuo to yield (2-aminoethyl)phosphonic acid hydrochloride.

-

Method B (Direct Ester Use): Use the diethyl ester directly in toluene; high temperature annealing will drive the condensation, though less efficiently than the acid.

-

-

Incubation (Self-Assembly):

-

Dissolve 1 mM of the phosphonic acid (or ester) in the chosen solvent.

-

Immerse substrate for 12–24 hours at room temperature (or 60°C for faster kinetics).

-

Tip: For nanoparticles, use sonication during the first 30 mins to prevent aggregation.

-

-

Annealing (Covalent Locking):

-

Validation:

-

Check for amine presence using a Ninhydrin test (purple color) or XPS (N1s peak at ~400 eV).

-

DOT Diagram: Surface Modification Workflow

Figure 2: Workflow for generating stable amine-functionalized titanium surfaces.

References

-

Synthesis & Properties

-

Hydrolysis Kinetics

- Connect Journals.

-

Surface Modification (TiO2)

-

General Phosphonate Chemistry

Sources

- 1. mdpi.com [mdpi.com]

- 2. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diethyl (2-aminoethyl)phosphonate | C6H16NO3P | CID 2733596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl (2-aminoethyl)phosphonate|Supplier [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Functionalization of Titanium Dioxide by In Situ Surface Crystallization of Bisphosphonate-Based Coordination Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. matec-conferences.org [matec-conferences.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

electrophilic and nucleophilic sites of Diethyl (2-aminoethyl)phosphonate

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of Diethyl (2-aminoethyl)phosphonate

Introduction: The Duality of a Versatile Building Block

Diethyl (2-aminoethyl)phosphonate is a bifunctional organophosphorus compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structure, which uniquely combines a primary amine (a potent nucleophile) with a diethyl phosphonate moiety (a latent electrophilic center), makes it a versatile synthon for constructing more complex molecular architectures. As structural analogs of natural amino acids, aminophosphonates are integral to the design of enzyme inhibitors, herbicides, and pharmaceuticals.[1] Understanding the distinct reactivity of its nucleophilic and electrophilic sites is paramount for researchers aiming to leverage this molecule's full synthetic potential. This guide provides a detailed exploration of the electronic properties and reaction chemistry of Diethyl (2-aminoethyl)phosphonate, offering field-proven insights and methodologies for its strategic application.

Molecular Structure and Electronic Landscape

To comprehend the reactivity of Diethyl (2-aminoethyl)phosphonate, one must first analyze its electronic structure. The molecule's behavior is dictated by the interplay of its two primary functional groups: the amino group (-NH₂) and the phosphonate ester group [-P(O)(OEt)₂].

-

The Nucleophilic Amino Group: The terminal primary amine is the dominant reactive site under most conditions. The nitrogen atom possesses a lone pair of electrons, rendering it a strong Lewis base and a potent nucleophile, readily available to attack electron-deficient centers.[2][3]

-

The Electrophilic Phosphorus Center: The phosphorus atom is bonded to one electron-donating alkyl group and three electron-withdrawing oxygen atoms (one phosphoryl P=O and two ethoxy P-O-Et). The highly polarized phosphoryl bond (P=O) significantly deshields the phosphorus atom, creating a partial positive charge (δ+) and making it an electrophilic center.[4] However, direct nucleophilic attack on this phosphorus is generally challenging due to the stability of the phosphonate ester. Activation is typically required to render it susceptible to substitution.

dot graph "reactive_sites" { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2733596&t=l", label=""];

// Position labels using pos attribute nuc_label [label="Nucleophilic Site\n(Nitrogen Lone Pair)", pos="-1.5,0.5!", pin=true, shape=plaintext, fontcolor="#34A853"]; elec_label [label="Electrophilic Site\n(Phosphorus Atom, δ+)", pos="1.5,0.25!", pin=true, shape=plaintext, fontcolor="#EA4335"];

// Invisible edges to connect labels to the molecule's approximate atom locations nuc_label -- mol [style=invis, len=0.1]; elec_label -- mol [style=invis, len=0.1]; }

Caption: Nucleophilic and electrophilic centers of Diethyl (2-aminoethyl)phosphonate.

Part 1: The Nucleophilic Reactivity of the Amino Group

The primary amino group is the molecule's frontline for chemical reactions. Its lone pair readily participates in a wide array of bond-forming processes common to primary amines.

Key Reactions as a Nucleophile:

-

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form stable amide bonds. This is a cornerstone reaction for integrating the aminophosphonate moiety into peptide-like structures.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. This process allows for the extension and modification of the ethylamino chain.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Experimental Protocol: N-Acylation with Benzoyl Chloride

This protocol details a standard procedure for the N-acylation of Diethyl (2-aminoethyl)phosphonate, demonstrating its nucleophilic character. The causality behind the experimental choices lies in ensuring the amine is deprotonated and available for reaction while managing the HCl byproduct.

Table 1: Reagents and Materials for N-Acylation

| Reagent/Material | Amount | Molar Equiv. | Purpose |

| Diethyl (2-aminoethyl)phosphonate | 1.81 g (10 mmol) | 1.0 | Nucleophilic substrate |

| Benzoyl Chloride | 1.47 g (10.5 mmol) | 1.05 | Electrophilic acylating agent |

| Triethylamine (TEA) | 1.52 mL (11 mmol) | 1.1 | Base to neutralize HCl byproduct |

| Dichloromethane (DCM), anhydrous | 50 mL | - | Anhydrous reaction solvent |

| Saturated Sodium Bicarbonate Solution | 2 x 25 mL | - | Aqueous wash to remove excess acid/reagents |

| Brine | 25 mL | - | Aqueous wash to remove water |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | - | Drying agent |

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Diethyl (2-aminoethyl)phosphonate (1.81 g, 10 mmol) and anhydrous dichloromethane (50 mL). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.52 mL, 11 mmol) to the solution. TEA is chosen as a non-nucleophilic organic base to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.

-

Acyl Chloride Addition: Add benzoyl chloride (1.47 g, 10.5 mmol) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C. The slow addition controls the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase. The disappearance of the starting amine spot indicates reaction completion.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure N-benzoylated product.

Caption: Experimental workflow for the N-acylation of Diethyl (2-aminoethyl)phosphonate.

Part 2: The Electrophilic Reactivity of the Phosphorus Center

While the phosphorus atom in a diethyl phosphonate is electrophilic, the ethoxy groups are poor leaving groups, making direct Sₙ2-type reactions at the phosphorus center difficult. To harness its electrophilic nature, the phosphonate must first be activated. A modern and highly effective method involves activation with triflic anhydride (Tf₂O).[1]

This activation transforms one of the ethoxy groups into a potent triflate leaving group, generating a highly electrophilic intermediate that is readily attacked by a wide range of nucleophiles. This strategy provides modular access to mixed phosphonates, phosphonothioates, and phosphonamidates.[1][5]

Mechanism: Activation and Substitution

-

Activation: The phosphonate oxygen attacks the highly electrophilic sulfur atom of triflic anhydride.

-

Intermediate Formation: This generates a transient, highly reactive phosphonium triflate intermediate.

-

Nucleophilic Attack: A second nucleophile (e.g., an alcohol, thiol, or amine) attacks the electrophilic phosphorus center, displacing the activated ethoxy group (now a triflate or related species).

Experimental Protocol: Synthesis of a Mixed Phosphonate via Activation

This protocol describes the synthesis of a mixed phosphonate by activating Diethyl (2-aminoethyl)phosphonate (assuming the amine is first protected) and then substituting with a different alcohol.

Self-Validation Note: This reaction is highly sensitive to moisture. The use of anhydrous solvents and an inert atmosphere (Argon or Nitrogen) is critical for success. The protocol's trustworthiness is established by these stringent controls.

Step-by-Step Methodology (for N-protected substrate):

Prerequisite: The primary amine must be protected (e.g., as a phthalimide or Boc-carbamate) to prevent it from acting as a competing nucleophile.

-

Reaction Setup: In an oven-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the N-protected Diethyl (2-aminoethyl)phosphonate (0.2 mmol) and 2-iodopyridine (1.5 equiv.) in anhydrous CH₂Cl₂ (4 mL). Cool the solution to 0 °C. The 2-iodopyridine acts as a mild base and activator.

-

Activation: Add triflic anhydride (2.0 equiv.) dropwise. The solution is stirred at 0 °C for 30 minutes. This step generates the highly reactive phosphonium intermediate.

-

Chloride Addition: Add tetraethylammonium chloride (TEAC, 2.5 equiv.). This step is reported to facilitate the formation of a phosphonyl chloride intermediate, which is then substituted.[1] Stir for another 15 minutes at 0 °C.

-

Nucleophile Preparation: In a separate flask, prepare the alkoxide nucleophile by dissolving the desired alcohol (e.g., benzyl alcohol, 4.0 equiv.) in anhydrous THF (2 mL) and adding a strong base like NaH (4.0 equiv.) at 0 °C.

-

Substitution: Add the prepared nucleophile solution to the activated phosphonate mixture via cannula.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Quenching and Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting mixed phosphonate ester by flash column chromatography on silica gel.

Caption: Workflow for phosphonate substitution via electrophilic activation.

Conclusion: A Synthon of Strategic Importance

Diethyl (2-aminoethyl)phosphonate presents two distinct faces to the synthetic chemist. Its primary amine offers a reliable and potent nucleophilic handle for elongation and functionalization through well-established amine chemistry. In contrast, its phosphonate group provides a robust, yet activatable, electrophilic center. The ability to selectively engage either site—often through the strategic use of protecting groups for the amine—unlocks a vast chemical space. For researchers in drug development, this duality allows for the modular synthesis of diverse libraries of phosphonate-containing compounds, accelerating the discovery of novel therapeutics. Mastering the reactivity of this versatile building block is a key skill for any scientist working at the interface of chemistry and biology.

References

-

Organic Syntheses. (n.d.). DIETHYL [(2-TETRAHYDROPYRANYLOXY)METHYL]PHOSPHONATE. Organic Syntheses. Retrieved from [Link]

-

Drabowicz, J., et al. (2010). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Molecules, 15(4), 2527-2544. Available from: [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF DIETHYL (1-DIAZO-2-OXOPROPYL)PHOSPHONATE. Organic Syntheses. Retrieved from [Link]

-

Wiley Online Library. (n.d.). The reaction of diethyl (diethoxymethyl)phosphonate (57) with o-aminophenol. Wiley Online Library. Retrieved from [Link]

-

Wikipedia. (n.d.). VX (nerve agent). Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl (2-aminoethyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Morbe, N., & Neudörfl, J. M. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(42), 13833-13837. Available from: [Link]

-

Pete, B. (2019, January 10). formation of phosphonate esters with the Arbuzov reaction [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl (2-aminoethyl)phosphonate oxalate. National Center for Biotechnology Information. Retrieved from [Link]

-

Morbe, N., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(42), 13833-13837. Available from: [Link]

-

Khan Academy. (2017, March 2). Identifying nucleophilic and electrophilic centers [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, June 5). 7.1 Nucleophiles and Electrophiles. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, December 23). Nucleophiles and Electrophiles [Video]. YouTube. Retrieved from [Link]

Sources

Methodological & Application

synthesis of Diethyl (2-aminoethyl)phosphonate via Kabachnik-Fields reaction

Application Notes & Protocols: Synthesis of Aminophosphonates

A Senior Application Scientist's Guide to the Synthesis of Diethyl (2-aminoethyl)phosphonate and the Application of the Kabachnik-Fields Reaction

For researchers and professionals in drug development, aminophosphonates represent a cornerstone class of molecules. As structural analogues and bioisosteres of natural α-amino acids, they are integral to designing enzyme inhibitors, antiviral agents, and other therapeutics.[1][2] A common misconception, however, is the universal applicability of certain named reactions for their synthesis.

This guide serves a dual purpose. First, it provides a scientifically robust and validated protocol for the synthesis of Diethyl (2-aminoethyl)phosphonate , a biologically relevant β-aminophosphonate. Second, it addresses the user's specific interest in the Kabachnik-Fields reaction , clarifying its precise application for the synthesis of α-aminophosphonates and providing a detailed, exemplary protocol. Understanding the structural distinction between these compound classes is critical for selecting the correct synthetic strategy.

Part A: A Validated Protocol for the Synthesis of Diethyl (2-aminoethyl)phosphonate (A β-Aminophosphonate)

Scientific Principle: Beyond the Kabachnik-Fields Reaction

The target molecule, Diethyl (2-aminoethyl)phosphonate, possesses a P-C-C-N backbone, classifying it as a β-aminophosphonate . The celebrated Kabachnik-Fields reaction is a three-component condensation that forges a new bond between the phosphorus atom and the carbonyl carbon of an aldehyde or ketone, resulting in an α-aminophosphonate (N-C-P).[3][4] Therefore, the Kabachnik-Fields reaction is mechanistically unsuited for synthesizing β-aminophosphonates.

Instead, a reliable and field-proven method involves a Gabriel-type synthesis pathway. This approach utilizes a protected amine, such as diethyl phthalimidoethylphosphonate, which is subsequently deprotected to yield the free primary amine. The protocol detailed below employs a classic Ing-Manske deprotection using hydrazine hydrate, which cleanly cleaves the phthalimide group to release the desired product.[5]

Experimental Workflow: Synthesis of Diethyl (2-aminoethyl)phosphonate

Caption: Workflow for the synthesis of Diethyl (2-aminoethyl)phosphonate.

Reagents and Materials

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity (Example Scale) | Notes |

| Diethyl phthalimidoethylphosphonate | C₁₃H₁₆NO₅P | 297.25 | 4.67 g (15.7 mmol) | Starting material. |

| Hydrazine Hydrate (100%) | H₆N₂O | 50.06 | 1.2 mL (~1.24 g, 24.7 mmol) | Acute Toxin & Corrosive. Handle with extreme care in a fume hood. |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 30 mL | Reaction solvent. |

| Round-bottom flask (100 mL) | - | - | 1 | |

| Reflux Condenser | - | - | 1 | |

| Magnetic Stirrer & Heating Mantle | - | - | 1 | |

| Filtration Apparatus (Büchner) | - | - | 1 | For removing the precipitate. |

| Rotary Evaporator | - | - | 1 | For solvent removal. |

Safety Precautions

-

Hydrazine Hydrate: This substance is extremely toxic, corrosive, and a suspected carcinogen. Always handle it in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved recommended), a lab coat, and chemical splash goggles.

-

Ethanol: Flammable liquid. Keep away from ignition sources.

-

The reaction should be conducted in a well-ventilated area.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethyl phthalimidoethylphosphonate (4.67 g, 15.7 mmol) and absolute ethanol (30 mL). Stir the mixture to dissolve the solid.

-

Reagent Addition: Carefully add 100% hydrazine hydrate (1.2 mL) to the flask. A precipitate may begin to form. Allow the mixture to stir at ambient temperature for approximately 16 hours (overnight).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours. This step drives the cleavage of the phthalimide group to completion.

-

Workup - Cooling and Filtration: Turn off the heat and allow the mixture to cool to room temperature. A dense white precipitate of phthalhydrazide will have formed. Filter the solid using a Büchner funnel and wash the precipitate with a small amount of cold ethanol.

-

Workup - Concentration: Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude oil is Diethyl (2-aminoethyl)phosphonate.

-

Purification (Optional): For applications requiring high purity, the crude product can be purified by vacuum distillation or silica gel column chromatography.[6][7]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR: Will confirm the ethyl groups and the ethylamine backbone.[8][9]

-

³¹P NMR: A single peak will confirm the presence of the phosphonate group.

-

IR Spectroscopy: Will show characteristic N-H stretches for the primary amine and the P=O stretch.[8]

Part B: The Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis

Scientific Principle & Mechanism

The Kabachnik-Fields reaction is a one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite.[3][10] The reaction mechanism is dependent on the specific reactants, but it is widely accepted to proceed through an imine intermediate.[4][11] The amine and carbonyl compound first condense to form a Schiff base (imine), which is then attacked by the nucleophilic dialkyl phosphite to form the final product. The reaction can be performed under catalyst-free conditions (often with microwave assistance) or catalyzed by Brønsted or Lewis acids.[1][11]

Caption: Generalized mechanism of the Kabachnik-Fields reaction.

Exemplary Protocol: Synthesis of Diethyl (α-aminobenzyl)phosphonate

This protocol provides a straightforward example of the Kabachnik-Fields reaction using common laboratory reagents.

Reagents and Data Table

| Reagent | Molecular Formula | MW ( g/mol ) | Mmol (Equiv.) | Quantity (Example) | Density (g/mL) |

| Benzaldehyde | C₇H₆O | 106.12 | 10 (1.0) | 1.06 g (1.0 mL) | 1.044 |

| Ammonia (28% aq.) | NH₃ | 17.03 | ~20 (2.0) | ~1.3 mL | ~0.9 |

| Diethyl Phosphite | C₄H₁₁O₃P | 138.10 | 10 (1.0) | 1.38 g (1.23 mL) | 1.122 |

| Solvent (e.g., EtOH) | C₂H₅OH | 46.07 | - | 15 mL | 0.789 |

Safety Precautions

-

Diethyl Phosphite: Causes serious eye irritation.[12][13] Handle with care, wearing safety goggles.

-

Benzaldehyde: Combustible liquid, harmful if swallowed.

-

Ammonia: Corrosive, causes severe skin burns and eye damage. Use in a fume hood.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 50 mL round-bottom flask with a stir bar, combine benzaldehyde (1.0 mL, 10 mmol) and ethanol (15 mL).

-

Amine Addition: Cool the flask in an ice bath and slowly add the aqueous ammonia solution (~1.3 mL, ~20 mmol).

-

Phosphite Addition: While stirring in the ice bath, add diethyl phosphite (1.23 mL, 10 mmol) dropwise to the mixture.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Remove the ethanol via rotary evaporation. Add 20 mL of ethyl acetate and 20 mL of water to the residue. Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic layer to obtain the crude product. The Diethyl (α-aminobenzyl)phosphonate can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography.

Conclusion

This guide provides validated, practical protocols for the synthesis of aminophosphonates, emphasizing the critical importance of selecting the correct synthetic methodology based on the target molecule's structure. While the Kabachnik-Fields reaction is an indispensable tool for producing α-aminophosphonates, the synthesis of β-isomers like Diethyl (2-aminoethyl)phosphonate requires alternative, robust strategies such as the Gabriel-type synthesis pathway detailed herein. For professionals in drug discovery, this fundamental understanding ensures efficient and successful synthesis campaigns, accelerating the development of novel therapeutics.

References

-

Title: Kabachnik fields reaction- Variations, Applications Source: SlideShare URL: [Link]

-

Title: Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction Source: CORE URL: [Link]

-

Title: Diethylphosphite - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of diethyl (2-aminoethyl)phosphonate Source: PrepChem.com URL: [Link]

-

Title: The Kabachnik–Fields Reaction: Mechanism and Synthetic Use Source: ResearchGate (Originally from Molecules) URL: [Link]

-

Title: Elucidation of the 2-aminoethylphosphonate biosynthetic pathway in Tetrahymena pyriformis Source: PubMed URL: [Link]

-

Title: The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry Source: MDPI Preprints URL: [Link]

-

Title: The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry Source: Molecules URL: [Link]

-

Title: Kabachnik-Fields Reaction Source: Organic Chemistry Portal URL: [Link]

- Title: Methods for the synthesis of phosphonate esters Source: Google Patents URL

-

Title: Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate Source: Organic Syntheses URL: [Link]

-

Title: Diethyl (2-aminoethyl)phosphonate | C6H16NO3P Source: PubChem URL: [Link]

-

Title: Editorial: Phosphonate chemistry in drug design and development, Volume II Source: PMC - NIH URL: [Link]

-

Title: One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]

-

Title: Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects Source: Frontiers in Chemistry URL: [Link]

-

Title: SAFETY DATA SHEET - Aminoacetaldehyde diethyl acetal Source: Thermo Fisher Scientific URL: [Link]

-

Title: SAFETY DATA SHEET - Aminoacetaldehyde diethyl acetal Source: AGF Bioscience URL: [Link]

-

Title: One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions Source: PMC - NIH URL: [Link]

-

Title: DIETHYLPHOSPHITE - Safety Data Sheet Source: Gelest, Inc. URL: [Link]

-

Title: (2-Aminoethyl)phosphonic acid | C2H8NO3P Source: PubChem - NIH URL: [Link]

-

Title: Material Safety Data Sheet - Diethyl phosphite, 98% Source: Cole-Parmer URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kabachnik fields reaction- Variations, Applications | PPTX [slideshare.net]

- 4. preprints.org [preprints.org]

- 5. prepchem.com [prepchem.com]

- 6. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Diethyl (2-aminoethyl)phosphonate | C6H16NO3P | CID 2733596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2-Aminoethyl)phosphonic acid(2041-14-7) 1H NMR spectrum [chemicalbook.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. gelest.com [gelest.com]

Application Note: High-Purity Synthesis of Diethyl (2-aminoethyl)phosphonate

This Application Note is structured to provide a rigorous, reproducible protocol for the synthesis of Diethyl (2-aminoethyl)phosphonate , a key organophosphorus intermediate used in the development of phosphonopeptides and enzyme inhibitors. The methodology utilizes the Gabriel Synthesis pathway, ensuring high purity and avoiding the formation of secondary amine byproducts common in direct alkylation.

Introduction & Strategic Rationale

Diethyl (2-aminoethyl)phosphonate is a structural analogue of

Synthetic Strategy: Direct alkylation of amines with diethyl (2-bromoethyl)phosphonate often leads to polyalkylation. Therefore, this protocol employs the Gabriel Synthesis approach:

-

Michaelis-Arbuzov Reaction: Reaction of triethyl phosphite with

-(2-bromoethyl)phthalimide to install the phosphonate group (forming the P–C bond). -

Hydrazinolysis: Deprotection of the phthalimide group using hydrazine hydrate to liberate the primary amine.

This route is selected for its reliability, scalability, and the crystalline nature of the intermediate, which facilitates purification without chromatography.

Safety & Compliance (Critical)

WARNING: This protocol involves hazardous reagents. All operations must be conducted in a properly functioning chemical fume hood.

-

Triethyl Phosphite: Pungent odor; potential sensitizer. While not a Schedule 1 chemical, it is a precursor (CWC Schedule 3) and must be handled with strict inventory control.

-

Hydrazine Hydrate: Highly toxic, corrosive, and a known carcinogen. Use double-gloving (nitrile/laminate) and a face shield.

-

Ethyl Bromide (Byproduct): The Arbuzov reaction generates ethyl bromide gas. Ensure the reaction vessel is vented through a scrubber or cold trap.

Reagents & Equipment

Chemicals

| Reagent | CAS No.[1][2][3] | Role | Purity |

| 574-98-1 | Substrate | >98% | |

| Triethyl phosphite | 122-52-1 | Reagent | >98% |

| Hydrazine hydrate | 7803-57-8 | Deprotection | 80% (aq) |

| Ethanol (Absolute) | 64-17-5 | Solvent | ACS Grade |

| Dichloromethane (DCM) | 75-09-2 | Extraction | ACS Grade |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser with drying tube (CaCl

) -

Magnetic stirrer/hot plate with oil bath

-

Rotary evaporator[4]

-

Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Step 1: Synthesis of Diethyl (2-phthalimidoethyl)phosphonate

Mechanism: Michaelis-Arbuzov Rearrangement

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add

-(2-bromoethyl)phthalimide (12.7 g, 50 mmol) and Triethyl phosphite (10.0 g, 60 mmol, 1.2 eq).-

Note: The excess phosphite acts as a solvent and drives the reaction to completion.

-

-

Reaction: Heat the mixture gradually to 150–160 °C (oil bath temperature).

-

Observation: Evolution of ethyl bromide gas will occur. Ensure proper venting.

-

Maintain reflux/heating for 4–6 hours . Monitor by TLC (EtOAc/Hexane 1:1) or

P NMR (disappearance of phosphite peak at ~140 ppm; appearance of phosphonate at ~30 ppm).

-

-

Workup:

-

Remove excess triethyl phosphite under high vacuum (rotary evaporator with strong vacuum pump and water bath at 60 °C).

-

The residue is the crude intermediate, Diethyl (2-phthalimidoethyl)phosphonate . It typically solidifies upon cooling or can be used directly.

-

Optional Purification: Recrystallize from ethanol/hexane if high purity is required for the intermediate.

-

Step 2: Deprotection to Diethyl (2-aminoethyl)phosphonate

Mechanism: Ing-Manske Procedure (Hydrazinolysis)

-

Solvation: Dissolve the crude intermediate (approx. 15.5 g, ~50 mmol) in Ethanol (50 mL) in a 250 mL round-bottom flask.

-

Cleavage: Add Hydrazine hydrate (2.5 mL, ~50 mmol, 1.05 eq) dropwise at room temperature.

-

Reaction:

-

Stir at room temperature for 1 hour. A white precipitate (phthalhydrazide) often begins to form.

-

Heat the mixture to reflux for 2 hours to ensure complete cleavage.

-

-

Workup:

-

Cool the reaction mixture to 0 °C in an ice bath. The phthalhydrazide byproduct will precipitate heavily.

-

Filtration: Filter off the solid phthalhydrazide using a Buchner funnel. Wash the solid pad with cold ethanol (2 x 10 mL).

-

Concentration: Combine the filtrate and washings. Concentrate under reduced pressure to remove ethanol.

-

Purification: The residue may contain traces of phthalhydrazide. Redissolve in Dichloromethane (50 mL) and filter again if any solid remains.

-

Remove the DCM under reduced pressure to yield the target amine as a pale yellow or colorless oil.

-

Analytical Specifications

| Parameter | Expected Value | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Yield | 70–85% (overall) | Gravimetric |

| 400 MHz NMR | ||

| Decoupled |

Process Visualization

The following diagram illustrates the logical workflow and mass flow through the synthesis.

Figure 1: Synthetic workflow for the production of Diethyl (2-aminoethyl)phosphonate via the Gabriel method.

References

-

PubChem. Diethyl (2-aminoethyl)phosphonate (Compound Summary). National Library of Medicine. Available at: [Link]

-

Master Organic Chemistry. The Gabriel Synthesis. Available at: [Link]

-

Kosolapoff, G. M. The Synthesis of Phosphonic and Phosphinic Acids. Organic Reactions.[3][4][5][6][7][8] (General reference for Arbuzov chemistry).

Sources

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 2537-48-6: Diethyl P-(cyanomethyl)phosphonate [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

Application Note: IR Spectroscopy of Diethyl (2-aminoethyl)phosphonate

Executive Summary

Diethyl (2-aminoethyl)phosphonate (DAEP) is a bifunctional organophosphorus compound featuring a reactive primary amine and a phosphonate ester group.[1][2] It serves as a critical anchor molecule in the formation of Self-Assembled Monolayers (SAMs) on metal oxides (TiO₂, Al₂O₃, ITO) and as a building block in peptidomimetic synthesis.[1]

This guide provides a rigorous protocol for the characterization of DAEP using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.[1][2] Unlike transmission modes (KBr pellets), ATR is selected here to mitigate the hygroscopic nature of the primary amine and eliminate pathlength inconsistencies common with viscous liquids.

Molecular Profile & Spectroscopic Logic[1][2][3]

To accurately interpret the spectrum, one must deconstruct the molecule into its constituent oscillators. DAEP contains three distinct vibrational domains:

-

The Phosphonate Core (

, -

The Primary Amine (

): Susceptible to hydrogen bonding.[1][2] In neat liquid form, these bands may broaden and shift to lower wavenumbers compared to dilute solutions.[1][2][3] -

The Ethyl Linkers (

): Provides the aliphatic backbone signals.[1][2]

Structural Visualization[1][2]

-

Formula:

-

Key Feature: The "hard" phosphonate oxygen acts as a hydrogen bond acceptor, while the amine protons act as donors, creating a complex intermolecular network in the neat liquid.

Spectroscopic Profile: Band Assignment Table

The following table synthesizes theoretical group frequencies with experimental data for amino-phosphonates.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Diagnostic Notes |

| 3350 – 3280 | Medium, Broad | Primary amines typically show a doublet.[1][2][4] In neat liquid, H-bonding often merges these into a broadened band.[1][2] | |

| 2980 – 2850 | Medium | Overlapping signals from the ethyl ester groups ( | |

| 1650 – 1580 | Medium | Diagnostic for primary amines.[1][2][4] Absence indicates oxidation or degradation. | |

| 1480 – 1430 | Medium | Scissoring of methylene groups adjacent to P or N. | |

| 1250 – 1200 | Very Strong | The "fingerprint" of the phosphonate.[1] Shifts to lower wavenumbers (1200–1180) if H-bonded to the amine or water.[1][2] | |

| 1160 – 1140 | Strong | Characteristic of the ester linkage. | |

| 1060 – 1020 | Very Strong | Often the most intense band in the spectrum, overlapping with C-N stretches.[1] | |

| 970 – 940 | Weak/Medium | Confirmation of the C-P bond stability (non-hydrolyzable).[1][2] |

Experimental Protocol: ATR-FTIR Analysis

Objective: Obtain a high-quality spectrum of neat DAEP to verify purity (>97%) and assess hydrolysis levels.

Equipment & Reagents[1][2][6][7]

-

Spectrometer: FTIR with DTGS or MCT detector (e.g., PerkinElmer Spectrum Two, Bruker Tensor).[1][2]

-

Accessory: Single-bounce Diamond or ZnSe ATR crystal.[1][2] Note: Diamond is preferred for durability; ZnSe is acceptable but pH sensitive.[1]

-

Solvent: Isopropanol (IPA) or Ethanol for cleaning (avoid Acetone if using ZnSe).[1][2]

-

Sample: Neat Diethyl (2-aminoethyl)phosphonate (Liquid).

Step-by-Step Workflow

Phase 1: System Validation

-

Crystal Cleaning: Clean the ATR crystal with IPA and a lint-free wipe.[1][2] Ensure no residue remains.[1][2]

-

Background Scan: Collect a background spectrum (air) using the same parameters as the sample (typically 4 scans, 4 cm⁻¹ resolution).[1][2]

Phase 2: Sample Acquisition[1][2]

-

Deposition: Using a clean glass pipette, place 10-20 µL of DAEP directly onto the center of the ATR crystal.[1][2]

-

Contact: If using a pressure arm, lower it until "slip-clutch" engagement to ensure uniform contact.[1][2] For low-viscosity liquids, the pressure arm is optional but recommended to prevent evaporation effects.[1][2]

-

Acquisition: Scan the sample.

Phase 3: Post-Run Hygiene[1][2]

-

Immediate Cleaning: Wipe the crystal immediately with IPA.[1][2] Phosphonates can adhere strongly to metal housings if left to dry.[1][2]

-

Cross-Contamination Check: Run a quick "preview" scan of the clean crystal to ensure the P=O band (1250 cm⁻¹) is gone.[1][2]

Data Interpretation & Troubleshooting

This section details how to distinguish pure DAEP from degraded samples.

Workflow Logic: Purity vs. Degradation

The following diagram illustrates the decision logic for interpreting the spectrum.

Caption: Logical decision tree for validating Diethyl (2-aminoethyl)phosphonate purity via FTIR.

Common Failure Modes

-

Hydrolysis (Formation of Phosphonic Acid):

-

Amine Carbonylation (Carbamate formation):

-

Indicator: Appearance of a new peak at ~1640–1560 cm⁻¹ (overlapping with amine bending) if the sample has absorbed significant

from the air.

-

-

Hygroscopicity:

Application Context: Surface Modification

Why is this analysis critical? DAEP is frequently used to functionalize metal oxides.[1][2]

-

Mechanism: The phosphonate group binds to metal sites (

bond formation) while the amine tail remains free for further conjugation (e.g., attaching antibodies or drugs). -

Validation: When analyzing a modified surface (e.g., DAEP on TiO₂), the IR spectrum will change:

-

Disappearance: The

band at 1250 cm⁻¹ often vanishes or shifts significantly, indicating tridentate or bidentate binding to the surface. -

Persistence: The

bands should remain visible, confirming the active tail is intact.

-

References

-

National Institute of Standards and Technology (NIST). Diethyl phosphite Infrared Spectrum (Analogous Phosphonate Ester Data).[1][2] NIST Chemistry WebBook, SRD 69.[1][2] [Link][1][2]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] (7th Ed.).[1][2] John Wiley & Sons.[1][2] (Standard reference for Group Frequencies).

-

Guerrero, G., Mutin, P. H., & Vioux, A. (2001).[1][2] Anchoring of Phosphonate and Phosphinate Coupling Molecules on Titania Particles.[1][2] Chemistry of Materials, 13(11), 4367-4373.[1][2] (Detailed assignment of P-O-C and P=O shifts upon binding). [Link]

-

Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[1][2] (3rd Ed.).[1][2] Wiley.[1][2] (Authoritative source for P=O and P-O-C ranges).

-

PubChem. Diethyl (2-aminoethyl)phosphonate Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

Sources

- 1. Diethyl phosphite [webbook.nist.gov]

- 2. Diethyl (2-aminoethyl)phosphonate | C6H16NO3P | CID 2733596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. chemscene.com [chemscene.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

Application Note: Strategic Utilization of Diethyl (2-aminoethyl)phosphonate in Enzyme Inhibitor Design

Executive Summary

Diethyl (2-aminoethyl)phosphonate (DAEP) serves as a critical bioisostere in the development of "suicide substrates" and transition state analogs (TSAs). Unlike standard phosphate esters, the phosphorus-carbon (P-C) bond in DAEP is resistant to enzymatic hydrolysis, allowing it to mimic the tetrahedral intermediates of peptide bond formation and hydrolysis without degradation.

This application note provides a comprehensive guide for researchers utilizing DAEP to synthesize phosphonopeptides —potent inhibitors of ligases (e.g., D-Ala-D-Ala ligase) and metalloproteases. We detail the synthetic coupling of DAEP to peptide backbones, the critical deprotection strategies to unveil the active phosphonic acid warhead, and the kinetic validation of these inhibitors.

Strategic Rationale: The Phosphonate Advantage

Bioisosterism and Stability

The core value of DAEP lies in its ability to mimic the tetrahedral transition state of enzymatic reactions involving carboxylates or phosphates.

-

Geometry: The phosphonate group (

) adopts a tetrahedral geometry similar to the metastable intermediate formed during amide bond hydrolysis or formation. -

Stability: The P-C bond prevents the "inhibitor" from being processed by phosphatases, locking the enzyme in a non-productive complex.

-